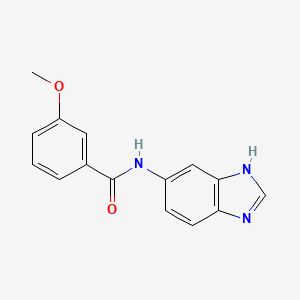

N-(1H-benzimidazol-5-yl)-3-methoxybenzamide

Description

Contextualization within Benzamide (B126) and Benzimidazole (B57391) Chemistry

N-(1H-benzimidazol-5-yl)-3-methoxybenzamide is a heterocyclic compound that features a benzimidazole ring system linked to a 3-methoxybenzamide (B147233) moiety via an amide bond. The benzimidazole core, a fusion of benzene (B151609) and imidazole (B134444) rings, is a prominent scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines, allowing it to interact with a variety of biological targets. nih.govnih.gov This versatile structure has been a cornerstone in the development of a wide array of pharmaceuticals. nih.gov

The benzamide group, an aromatic amide, is also a crucial component in numerous therapeutic agents. The presence of the methoxy (B1213986) group (-OCH3) on the benzene ring of the benzamide part can influence the compound's electronic properties, lipophilicity, and metabolic stability, which in turn can modulate its biological activity. nih.gov The specific linkage at the 5-position of the benzimidazole ring is a key structural feature that distinguishes it from other isomers and can significantly impact its pharmacological profile.

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research is largely inferred from the well-established biological activities of its constituent parts. Benzimidazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net Their anticancer activity, for instance, is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as various kinases.

Similarly, benzamide derivatives have been investigated for a range of therapeutic applications. The 3-methoxybenzamide component, for example, has been studied as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death. The combination of these two pharmacophores in a single molecule suggests a potential for synergistic or unique biological activities. Research into related N-(benzimidazol-yl)benzamide structures has explored their potential as inhibitors of specific signaling pathways implicated in diseases like cancer.

Research Trajectory and Current State of Investigation

The research trajectory for this compound itself appears to be in a nascent stage, with a lack of dedicated studies focusing solely on this compound. The current state of investigation is characterized by broader studies on libraries of benzimidazole-benzamide derivatives, where this specific compound might be included as part of a larger series. These studies often aim to establish structure-activity relationships (SAR) by systematically modifying the substitution patterns on both the benzimidazole and benzamide rings.

Detailed research findings on the synthesis, characterization, and biological evaluation of this compound are not extensively reported in publicly accessible scientific literature. While general synthetic methods for creating amide bonds between benzimidazole amines and benzoic acids are well-established, specific optimization and detailed biological data for this exact molecule are scarce. Future research would be necessary to fully elucidate its potential therapeutic applications and mechanism of action.

Structure

3D Structure

Properties

IUPAC Name |

N-(3H-benzimidazol-5-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-20-12-4-2-3-10(7-12)15(19)18-11-5-6-13-14(8-11)17-9-16-13/h2-9H,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNNSKFBZUDJOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 1h Benzimidazol 5 Yl 3 Methoxybenzamide and Its Analogues

Established Synthetic Pathways for Benzamide-Benzimidazole Scaffolds

The traditional synthesis of the benzamide-benzimidazole scaffold, the fundamental structure of N-(1H-benzimidazol-5-yl)-3-methoxybenzamide, typically involves a multi-step process. This process begins with the formation of the benzimidazole (B57391) core, followed by the crucial amidation or coupling reaction to attach the benzamide (B126) moiety.

Amidation and Coupling Reactions

The key step in the synthesis of this compound is the formation of the amide bond between a benzimidazole amine and a benzoic acid derivative. A common approach involves the reaction of 5-aminobenzimidazole with 3-methoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the benzimidazole attacks the electrophilic carbonyl carbon of the acid chloride.

Alternatively, peptide coupling reagents can be employed to facilitate the reaction between 5-aminobenzimidazole and 3-methoxybenzoic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) are frequently used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This method offers milder reaction conditions and is often preferred when dealing with sensitive functional groups. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is also common in these coupling reactions to neutralize the acid formed during the reaction. nih.gov

Solid-phase synthesis techniques have also been applied to create libraries of related compounds. For instance, a resin-bound aminobenzimidazole can be coupled with a variety of carboxylic acids, including derivatives of benzoic acid, using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.gov

A general synthetic route to the key intermediate, 5-aminobenzimidazole, starts from 2,4-dinitroaniline. This is followed by the synthesis of 4-nitro-1,2-phenylenediamine, which is then cyclized to form 5-nitrobenzimidazole. Finally, a hydrogenation reduction of the nitro group yields 5-aminobenzimidazole. google.com

Cyclization and Alkylation Strategies

The formation of the benzimidazole ring itself is a well-established process in heterocyclic chemistry. A widely used method is the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. For the synthesis of the parent benzimidazole scaffold, this would involve the reaction of a substituted benzene-1,2-diamine with formic acid or an equivalent one-carbon source. For instance, the reaction of 4-nitro-orthophenylenediamine with ethyl formate in the presence of hydrochloric acid can be used to synthesize 5-nitro-1H-benzimidazole, a precursor to the necessary amine.

Alkylation strategies are employed to introduce substituents on the nitrogen atoms of the benzimidazole ring. Reaction of a pre-formed benzimidazole with various functionalized halides in a basic medium can lead to N-substituted derivatives.

Novel Synthetic Approaches and Catalysis

In recent years, more efficient and environmentally friendly methods for the synthesis of benzimidazole scaffolds have been developed. These include the use of microwave assistance and advanced catalytic systems.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of benzimidazole derivatives can be efficiently achieved through microwave-assisted condensation of o-phenylenediamines with carboxylic acids or aldehydes. mdpi.com This technique is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries.

Metal-Catalyzed and Metal-Free Protocols

Various metal catalysts have been employed to facilitate the synthesis of benzimidazoles. For example, ZnO nanoparticles have been used as an efficient and recyclable catalyst for the cyclocondensation of substituted aromatic aldehydes and o-phenylenediamine, offering high yields and short reaction times. nih.gov

Conversely, there is a growing interest in developing metal-free synthetic protocols to avoid potential metal contamination in the final products. These methods often utilize environmentally benign reagents and conditions.

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of derivatives and analogues of this compound are crucial for structure-activity relationship (SAR) studies. Modifications can be made to both the benzimidazole and the benzamide portions of the molecule.

For instance, the methoxy (B1213986) group on the benzamide ring can be shifted to other positions or replaced with other substituents to probe the electronic and steric requirements for biological activity. Similarly, the benzimidazole core can be substituted at various positions. For example, N-substituted benzimidazole carboxamides bearing a variable number of methoxy and/or hydroxy groups have been designed and synthesized to investigate their influence on biological activity. nih.gov

The synthesis of these analogues often follows the same fundamental pathways described above, utilizing different starting materials. For example, by starting with different substituted benzoic acids or substituted o-phenylenediamines, a wide array of analogues can be generated. The solid-phase approach is particularly well-suited for creating a diverse library of such compounds by using a variety of building blocks in a parallel synthesis format. nih.gov

Table 1: Key Intermediates and the Target Compound

| Compound Name | Structure | Role in Synthesis |

| 5-Aminobenzimidazole |  | Key intermediate providing the benzimidazole core with an amino group for amidation. |

| 3-Methoxybenzoic acid |  | Provides the 3-methoxybenzamide (B147233) moiety after activation and coupling. |

| This compound |  | The target chemical compound. google.com |

Table 2: Common Reagents in the Synthesis of Benzamide-Benzimidazole Scaffolds

| Reagent | Function |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carboxylic acid activating agent for amidation. nih.gov |

| Hydroxybenzotriazole (HOBt) | Additive used with EDC to improve efficiency and reduce side reactions in peptide coupling. nih.gov |

| Diisopropylethylamine (DIPEA) | Non-nucleophilic base used to neutralize acids formed during coupling reactions. nih.gov |

| PyBOP | Peptide coupling reagent used in solid-phase synthesis. nih.gov |

| Thionyl chloride (SOCl₂) | Used to convert carboxylic acids to acid chlorides. |

| ZnO Nanoparticles | Catalyst for the synthesis of benzimidazole derivatives. nih.gov |

Structural Modifications on the Benzimidazole Moiety

The benzimidazole scaffold is a versatile template in medicinal chemistry, and its derivatives are known to interact with various enzymes, including protein kinases, often by acting as ATP-competitive inhibitors. researchgate.netnih.gov Modifications on the benzimidazole moiety of this compound analogues are crucial for modulating biological activity. The most common positions for substitution on the benzimidazole ring are the 1, 2, and 5 (or 6) positions. rsc.org

Researchers have explored introducing a range of substituents onto the fused benzo ring to investigate the impact of electronic, lipophilic, and steric properties on compound activity. mdpi.com For instance, in a series of benzimidazole-2-acetamide derivatives, the introduction of a 5-CF3 substituent resulted in a potent compound, as did a 5-Me group. mdpi.com Conversely, a hydrophilic 5-OMe group led to a reduction in inhibitory activity. mdpi.com Moving a nitro (NO2) group from the 5-position to the 4-position resulted in a 10-fold decrease in potency, highlighting the sensitivity of the substitution pattern. mdpi.com

Alkylation at the N-1 position of the benzimidazole ring is another common strategy. The introduction of various functionalized halides in a basic medium allows for the synthesis of N-substituted benzimidazole derivatives. In one study, introducing a methyl group on the nitrogen atom of the benzimidazole core in a series of N-substituted benzimidazole carboxamides resulted in selective activity against the MCF-7 cell line. nih.gov Another analogue with an n-hexyl substituent at the same position showed pronounced antioxidative activity. nih.gov These modifications can enhance structural flexibility, which may improve solubility and complementarity with the target protein. mdpi.com

Table 1: Examples of Structural Modifications on the Benzimidazole Moiety

| Position of Modification | Substituent | Observed Effect/Rationale | Reference |

|---|---|---|---|

| 5-position | -CF3 | Potent inhibitory activity | mdpi.com |

| 5-position | -CH3 | Potent inhibitory activity | mdpi.com |

| 5-position | -OCH3 | Reduced inhibitory activity | mdpi.com |

| 5-position | -CN | Nanomolar potency in an elongated linker analogue | mdpi.com |

| 4-position | -NO2 | 10-fold less potent than 5-NO2 regioisomer | mdpi.com |

| N-1 position | -CH3 | Selective activity against MCF-7 cell line | nih.gov |

| N-1 position | -C6H13 (n-hexyl) | Pronounced antioxidative activity | nih.gov |

Substituent Variations on the Methoxybenzamide Portion

The methoxybenzamide portion of the molecule serves as another key area for structural variation to probe SAR. Modifications can include altering the position or nature of the substituents on the phenyl ring.

A primary modification involves the demethylation of methoxy groups to the corresponding hydroxy groups. This conversion can be achieved using reagents like boron tribromide. nih.gov The resulting hydroxy-substituted benzamides have been investigated for their antioxidant and antiproliferative activities. nih.gov Studies have shown that compounds with 3,4,5-trihydroxy substitutions or 2,4-dihydroxy substitutions exhibit significant free radical scavenging activity and selective antiproliferative effects. nih.gov The number and position of these hydroxyl groups are critical for their biological effects. nih.gov

Beyond hydroxyl groups, other substituents have been explored. Preliminary SAR studies on a series of N-substituted benzamide derivatives indicated that a 2-substituent on the phenyl ring is critical for antiproliferative activity. nih.gov In contrast, the presence of a chlorine atom or a nitro group on the same benzene (B151609) ring was found to significantly decrease anti-proliferative activity. nih.gov The synthesis of these analogues often involves the coupling of a substituted benzoic acid with an amine. This can be facilitated by activating the carboxylic acid with agents like EDC.HCl and HOBt. nih.gov

Table 2: Examples of Substituent Variations on the Benzamide Portion

| Substituent(s) | Rationale/Observation | Synthetic Method | Reference |

|---|---|---|---|

| 2,4-dihydroxy | Showed selective antiproliferative activity against MCF-7 cell line. | Demethylation of methoxy groups using BBr3. | nih.gov |

| 3,4,5-trihydroxy | Exhibited pronounced antioxidative activity and selective antiproliferative activity. | Demethylation of methoxy groups using BBr3. | nih.gov |

| 2-substituent (general) | Found to be critical for antiproliferative activity in a related series. | Amide coupling reactions. | nih.gov |

| Chlorine or Nitro group | Largely decreased antiproliferative activity in a related series. | Amide coupling reactions. | nih.gov |

| 2-alkoxy groups | Synthesized to evaluate antifungal activity. | Reaction with n-alkylbromides in the presence of a base. | nih.gov |

Heterocyclic Ring Incorporations

Incorporating additional heterocyclic rings into the core structure is a well-established strategy in drug design, often accomplished through bioisosterism, to discover compounds with improved activity. nih.gov This approach aims to modulate the physicochemical and pharmacological properties of the parent molecule.

One example involves replacing a portion of the benzamide structure with a pyridine-linked 1,2,4-oxadiazole. nih.gov This modification was designed to find new pesticidal lead compounds, and the resulting analogues were synthesized via esterification, cyanation, cyclization, and aminolysis reactions. nih.gov Many of these compounds demonstrated good larvicidal and fungicidal activities. nih.gov

In other work, benzamide derivatives bearing furan and piperazine rings have been synthesized. researchgate.net The synthesis involved reacting 4-(chloromethyl)benzoyl chloride with an amine, followed by refluxing the resulting benzamide with 1-(2-furoyl)piperazine. researchgate.net Another modification involves the incorporation of a 1,2,3-triazole moiety. For instance, benzamidine derivatives carrying a 1,2,3-triazole group have been synthesized, starting from 4-cyanobenzyl bromide, which is converted to an azide and then reacted with an alkyne via a click chemistry approach. mdpi.com Furthermore, the synthesis of benzamides incorporating a 1,3-thiazole ring has been reported, where 5-(bromoacetyl) salicylamide is reacted with various thioureas or thioamides. nih.gov These examples demonstrate the broad scope of incorporating diverse heterocyclic systems to generate novel chemical entities based on the this compound scaffold.

Table 3: Examples of Heterocyclic Ring Incorporations

| Incorporated Heterocycle | Synthetic Approach | Purpose/Activity | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole (pyridine-linked) | Multi-step synthesis involving cyclization and aminolysis reactions. | Investigated for pesticidal (larvicidal, fungicidal) activity. | nih.gov |

| Furan and Piperazine | Reaction of a chloromethyl benzamide intermediate with 1-(2-furoyl)piperazine. | Evaluated for enzyme inhibition and hemolytic activity. | researchgate.net |

| 1,2,3-Triazole | Click chemistry reaction between an azide and an alkyne. | Investigated for antifungal activity. | mdpi.com |

| 1,3-Thiazole | Reaction of a bromoacetyl intermediate with thiourea or thioamide derivatives. | Investigated for antifungal activity. | nih.gov |

Structure Activity Relationship Sar Studies of N 1h Benzimidazol 5 Yl 3 Methoxybenzamide Derivatives

Influence of Substituents on Biological Activity

The biological activity of N-(1H-benzimidazol-5-yl)-3-methoxybenzamide derivatives can be significantly modulated by the introduction of different functional groups on both the benzimidazole (B57391) and benzamide (B126) rings. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its interaction with biological targets.

Positional Effects of Methoxy (B1213986) and Hydroxy Groups

The position of methoxy and hydroxy groups on the benzamide ring plays a pivotal role in determining the biological potency of N-(benzimidazol-yl)-benzamide derivatives. Studies on related N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides have shown that substitutions on the phenyl ring, particularly at the para-position, significantly contribute to their antiproliferative activity against cancer cell lines like MCF7. acgpubs.org

For instance, a methoxy group at the para-position of the benzamide ring has been found to enhance the anticancer efficacy of these compounds. acgpubs.org This suggests that for this compound, the presence of the methoxy group at the meta-position is a key determinant of its activity, and shifting it to the para-position could potentially increase its potency. The introduction of additional methoxy or hydroxy groups could further refine the activity profile.

Table 1: Influence of Methoxy Group Position on Antiproliferative Activity of N-(1H-benzo[d]imidazol-2-yl)-benzamide Derivatives

| Compound | Substituent on Benzamide Ring | Relative Activity |

| 1 | None | Baseline |

| 2 | 4-methoxy | Increased |

Note: This table is illustrative and based on findings from related benzimidazole derivatives.

Impact of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of the substituents on the benzamide and benzimidazole rings has a profound effect on the biological activity. Research on N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides has indicated that electron-donating groups significantly enhance their antiproliferative activities against cancer cell lines. acgpubs.org This aligns with the observation that a para-methoxy group (an electron-donating group) increases the potency of these compounds. acgpubs.org

Conversely, the effect of electron-withdrawing groups can be more complex and target-dependent. In some series of bis-benzamides, a nitro group (a strong electron-withdrawing group) at the N-terminus was found to be crucial for their inhibitory activity on prostate cancer cell growth. nih.gov This highlights that the nature of the biological target dictates whether an electron-donating or electron-withdrawing group will be beneficial for activity. For this compound derivatives, systematic exploration of both types of substituents is necessary to establish a clear SAR.

Table 2: Effect of Electron-Donating and Electron-Withdrawing Groups on Biological Activity

| Compound Series | Substituent Type | General Effect on Activity |

| N-(1H-benzo[d]imidazol-2-yl)-benzamides | Electron-Donating (e.g., -OCH3) | Enhanced Antiproliferative Activity acgpubs.org |

| Bis-benzamides | Electron-Withdrawing (e.g., -NO2) | Essential for Antiproliferative Activity nih.gov |

Role of Halogen and Alkyl Substitutions

Halogen and alkyl substitutions are commonly employed in medicinal chemistry to modulate lipophilicity, steric bulk, and metabolic stability. In the context of benzimidazole derivatives, these substitutions can significantly impact their biological activity. For example, in a series of fluoro-substituted 2-(fluorophenyl)-1H-benzimidazole derivatives, a para-fluoro substitution on the phenyl ring was found to be the most potent for antiproliferative activity.

The introduction of alkyl groups can also influence activity. For instance, in a study of 5-substituted benzimidazole derivatives, a methyl group at the 5-position of the benzimidazole ring was associated with higher antifungal activity. researchgate.net This suggests that for this compound, substitutions on the benzimidazole ring at positions other than the point of attachment of the benzamide could be a viable strategy for enhancing activity.

Pharmacophoric Insights and Molecular Features for Activity

Pharmacophore modeling is a powerful tool to identify the key molecular features responsible for the biological activity of a series of compounds. For benzimidazole derivatives, several pharmacophore models have been developed to understand their interaction with various targets.

A typical pharmacophore model for benzimidazole-based agonists of the Farnesoid X receptor (FXR) included features such as hydrophobic groups and aromatic rings. nih.gov Specifically, a model designated HHHRR, consisting of three hydrophobic features (H) and two aromatic rings (R), was identified as the best model. nih.gov This suggests that the benzimidazole and the benzamide rings of this compound likely serve as the two aromatic ring features (R) in a similar pharmacophoric arrangement. The methoxy group and other substituents would then contribute to the hydrophobic and electronic landscape of the molecule, influencing its fit within the target's binding site.

Molecular docking studies on benzimidazole derivatives have further revealed that these compounds often bind in a similar mode to known ligands of their respective targets. nih.gov The specific orientation and interactions are dictated by the substitution pattern on the benzimidazole and benzamide rings.

Correlation between Structural Motifs and Target Selectivity

The structural motifs present in this compound derivatives can be fine-tuned to achieve selectivity for specific biological targets. The benzimidazole core itself is a versatile scaffold that can be decorated with various substituents to direct its activity towards different protein families.

For instance, the substitution pattern on the benzimidazole ring can influence whether the compound acts as an antiproliferative agent, an antimicrobial agent, or a modulator of a specific receptor. As mentioned earlier, 5-substituted benzimidazoles have shown potent antifungal activity. researchgate.net In another study, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives were found to have both antimicrobial and anticancer activities, with molecular docking studies suggesting potential targets like dihydrofolate reductase, vascular endothelial growth factor receptor 2, and histone deacetylase 6. rsc.org

The nature of the substituent on the benzamide ring also plays a critical role in target selectivity. By systematically varying the substituents on both rings of the this compound scaffold, it is possible to develop derivatives with high affinity and selectivity for a desired biological target, thereby minimizing off-target effects and enhancing the therapeutic potential of this chemical class.

Molecular and Cellular Mechanisms of Action

Enzyme Inhibition Profiles

N-(1H-benzimidazol-5-yl)-3-methoxybenzamide and its structural analogs have been investigated for their ability to inhibit various classes of enzymes, including kinases, hydrolases, and those involved in inflammatory pathways.

Kinase Inhibition (e.g., EGFR/HER2, DHFR)

The benzimidazole (B57391) scaffold is a common feature in many kinase inhibitors. While direct studies on this compound are limited, research on related compounds provides strong evidence for potential activity against key kinases implicated in cancer.

One study demonstrated that a novel 2-aryl benzimidazole derivative, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide, potently inhibited both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) activity. This inhibition was achieved by reducing the tyrosine phosphorylation of both EGFR and HER2, which in turn prevented the downstream activation of the PI3K/Akt and MEK/Erk signaling pathways nih.govnih.gov. This compound induced G1 phase cell cycle arrest and apoptosis in breast cancer cells nih.gov. Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory effects on EGFR and HER2.

Furthermore, the broader chemical class of benzamides has been explored for its inhibitory effects on Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis and a target for cancer chemotherapy. A study on benzamide (B126) trimethoprim derivatives showed that these compounds were active against human DHFR, with IC50 values ranging from 4.72 to 20.17 µM, demonstrating greater potency than the parent compound, trimethoprim mdpi.com. Although these derivatives have a different core structure, the presence of the benzamide moiety suggests a potential avenue for the DHFR inhibitory activity of this compound.

Table 1: Kinase Inhibition Profile of Structurally Related Compounds

| Compound Class | Target Kinase | Activity | Reference |

|---|---|---|---|

| 2-Aryl Benzimidazole Derivative | EGFR, HER2 | Potent inhibition of tyrosine phosphorylation | nih.govnih.gov |

Hydrolase Inhibition (e.g., α-glucosidase, soluble epoxide hydrolase)

The benzimidazole nucleus is also a key pharmacophore in the design of hydrolase inhibitors.

α-Glucosidase Inhibition: Several studies have highlighted the potential of benzimidazole derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for the management of type 2 diabetes. A series of novel hybrid benzimidazole urea derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity, with some compounds showing IC50 values ranging from 17.47 ± 0.03 to 29.01 ± 0.12 µM nih.gov. Another study on amide-functionalized benzimidazolium salts identified a compound with an IC50 value of 14 ± 0.013 µM against α-glucosidase, which was four-fold more potent than the reference drug, acarbose mdpi.com. Mercaptobenzimidazole-based 1,3-thaizolidin-4-ones have also demonstrated significant α-glucosidase inhibition, with the most active compounds exhibiting IC50 values as low as 5.22 ± 0.14 μM acs.org. These findings strongly suggest that the N-(1H-benzimidazol-5-yl) moiety is a promising scaffold for α-glucosidase inhibition.

Soluble Epoxide Hydrolase (sEH) Inhibition: Recent research has pointed towards benzimidazole amide derivatives as inhibitors of human soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids and a target for anti-inflammatory and cardiovascular therapies gazi.edu.tr. A study focused on the optimization of amide-based inhibitors of sEH highlighted that modification of a urea pharmacophore to an amide resulted in potent inhibitors with improved water solubility researchgate.net. While specific data for this compound is not yet available, the collective evidence suggests that this compound class warrants investigation as sEH inhibitors.

Table 2: Hydrolase Inhibition by Benzimidazole Derivatives

| Enzyme | Compound Class | IC50 Values | Reference |

|---|---|---|---|

| α-Glucosidase | Hybrid Benzimidazole Urea Derivatives | 17.47 ± 0.03 to 29.01 ± 0.12 µM | nih.gov |

| α-Glucosidase | Amide-Functionalized Benzimidazolium Salts | 14 ± 0.013 µM | mdpi.com |

| α-Glucosidase | Mercaptobenzimidazole-based 1,3-thaizolidin-4-ones | 5.22 ± 0.14 µM (most potent) | acs.org |

Lipoxygenase and Cyclooxygenase Modulation

Benzimidazole derivatives have also been evaluated for their ability to modulate enzymes involved in the arachidonic acid cascade, which plays a critical role in inflammation.

Lipoxygenase Inhibition: A study on novel 1H-benzimidazol-4-ols demonstrated potent inhibition of cell-free RBL-1 5-lipoxygenase nih.gov. Some of these compounds, particularly those with a methoxylated or hydroxylated benzyl group, showed in vivo activity comparable to standard inhibitors nih.gov. Another investigation into new benzimidazole derivatives revealed that a compound containing a pyridine ring with an amino group exhibited very potent 5-lipoxygenase inhibition researchgate.net.

Cyclooxygenase Modulation: The anti-inflammatory properties of benzimidazole derivatives have also been linked to the inhibition of cyclooxygenase (COX) enzymes. A study on novel benzimidazole derivatives identified five compounds as selective COX-2 inhibitors with IC50 values ranging from 0.13 to 0.27 µM, which were more potent than the standard drug indomethacin (IC50 of 0.41 µM) ekb.eg. These findings suggest that the benzimidazole scaffold can be effectively utilized to develop selective COX-2 inhibitors with significant anti-inflammatory activity in vivo ekb.eg.

Receptor Agonism/Antagonism Studies

In addition to enzyme inhibition, the interaction of this compound and its analogs with various cellular receptors has been a key area of investigation.

Nuclear Receptor Modulation (e.g., hPXR)

The human Pregnane X Receptor (hPXR) is a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters. A significant finding in this area is the identification of compounds with a N-1H-benzimidazol-5-ylbenzenesulfonamide scaffold as a potent family of hPXR agonists researchgate.net. Further chemical modifications of this scaffold led to the discovery of activators with EC50 values in the subnanomolar range researchgate.net. These compounds were shown to induce the expression of major hPXR target genes, CYP3A4 and CYP2B6, in primary human hepatocytes researchgate.net. The structural similarity between the N-1H-benzimidazol-5-ylbenzenesulfonamide and the this compound scaffolds strongly suggests that the latter may also act as a modulator of hPXR.

G-Protein Coupled Receptor (GPCR) Interactions (e.g., mGluR5, 5-HT3)

5-HT3 Receptor Interactions: A series of new benzimidazole derivatives have been characterized as selective 5-HT3 receptor antagonists nih.gov. In both in vitro and in vivo tests, these compounds proved to be as active as the well-known 5-HT3 antagonist, ondansetron nih.gov. The 5-HT3 receptor is a ligand-gated ion channel involved in, among other things, the vomiting reflex, making its antagonists useful as antiemetics drugs.com.

mGluR5 Interactions: The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor involved in various neurological functions. While direct evidence for the interaction of this compound with mGluR5 is lacking, a study on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides identified these compounds as positive allosteric modulators of mGluR5 nih.gov. Although the core heterocyclic ring is different, the presence of the benzamide moiety in both classes of compounds may indicate a potential for interaction with mGluR5, warranting further investigation into benzimidazole-based analogs.

Table 3: Receptor Interaction Profile of Benzimidazole Derivatives

| Receptor | Compound Class | Activity | Reference |

|---|---|---|---|

| hPXR | N-1H-Benzimidazol-5-ylbenzenesulfonamide Derivatives | Potent agonists (subnanomolar EC50) | researchgate.net |

DNA Binding and Intercalation Mechanisms

The benzimidazole scaffold, a core component of this compound, is a well-recognized DNA-binding motif. Compounds containing this structure have been shown to interact with DNA through various modes, including groove binding and intercalation. researchgate.netresearchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA replication and transcription, which can ultimately trigger apoptotic cell death. researchgate.net

While direct studies on the DNA binding of this compound are not extensively available, research on related benzimidazole derivatives provides insights into its potential mechanisms. For instance, certain triazole-linked benzimidazoles have been identified as effective DNA intercalators. nih.gov Computational docking studies with similar compounds have further elucidated the specific interactions with DNA. nih.gov The binding affinity of benzimidazole derivatives to DNA can be significant, with some compounds exhibiting strong binding constants. researchgate.net

It is important to note that not all benzamide-containing compounds act as classical intercalators. Some studies suggest that the benzamide moiety may bind to DNA in a manner that is distinct from simple intercalation, potentially lying perpendicular to the planes of the DNA bases, reminiscent of the binding of ethidium bromide.

| Compound Class | Observed DNA Interaction | Potential Consequence |

|---|---|---|

| Benzimidazole Derivatives | Groove Binding and Intercalation researchgate.netresearchgate.net | Inhibition of DNA replication and transcription researchgate.net |

| Triazole-linked Benzimidazoles | DNA Intercalation nih.gov | Induction of Apoptosis nih.gov |

Cellular Pathway Modulation (e.g., Apoptosis Induction, Oxidative Stress Pathways)

Apoptosis Induction:

A significant body of evidence suggests that N-substituted benzamides can induce apoptosis, or programmed cell death, in various cell lines. nih.gov This process is often independent of the tumor suppressor protein p53. nih.gov The apoptotic pathway initiated by these compounds typically involves the mitochondrial pathway. nih.gov

Key events in this pathway include:

G2/M Cell Cycle Arrest: Prior to the onset of apoptosis, cells treated with N-substituted benzamides often exhibit an arrest in the G2/M phase of the cell cycle. nih.gov

Cytochrome c Release: The compound can induce the release of cytochrome c from the mitochondria into the cytosol. nih.gov

Caspase Activation: The released cytochrome c activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell. nih.govwaocp.org

Studies on declopramide, a structural analogue, have shown that the induction of apoptosis is correlated with cytochrome c release and caspase-9 activation. nih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 can inhibit this process. nih.gov

| Molecular Event | Observed Effect | Reference |

|---|---|---|

| Cell Cycle | Arrest in G2/M phase | nih.gov |

| Mitochondrial Response | Cytochrome c release | nih.gov |

| Caspase Cascade | Activation of caspase-9 | nih.gov |

| Regulatory Proteins | Inhibition by Bcl-2 overexpression | nih.gov |

Oxidative Stress Pathways:

The role of this compound in modulating oxidative stress pathways is another area of interest. The methoxy (B1213986) and hydroxy groups on the benzamide ring are known to influence the antioxidant activity of compounds. nih.gov Research on novel N-substituted benzimidazole carboxamides has shown that some of these derivatives exhibit antioxidant properties by reducing the levels of reactive oxygen species (ROS) in cells. nih.gov However, the effect can be modest compared to known antioxidants. nih.gov

It is hypothesized that by preventing oxidative damage, some benzamide derivatives may indirectly inhibit abnormal cell growth without causing significant toxicity. nih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) assays. mdpi.com

Preclinical Biological Activities and Efficacy Assessments in Vitro and in Vivo

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Benzimidazole (B57391) derivatives are a well-established class of compounds with significant antiproliferative and cytotoxic effects against a variety of cancer cell lines.

Specific Cell Line Susceptibility (e.g., MCF-7, PC-3, SKOV-3, HeLa, A549)

Research has demonstrated the efficacy of various benzimidazole derivatives against several human cancer cell lines. For instance, a series of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides showed potent cytotoxic activity against human lung carcinoma (A549) and colorectal adenocarcinoma (SW480) cell lines. One derivative, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, was particularly effective, with IC₅₀ values of 0.15 µM against A549 and 3.68 µM against SW480 cells. nih.gov

Similarly, newly synthesized benzimidazole-piperazine hybrids were evaluated for their cytotoxic effects on human lung (A549) and breast (MCF-7) cancer cell lines. Many of these compounds exhibited significant antiproliferative activity, with IC₅₀ values ranging from 2.8 to 7.8 μM against the A549 cell line. researchgate.net Another study on a new N-phenyl benzimidazole derivative reported an IC₅₀ value of 40.32 µM against A549 cells. journalagent.com

Furthermore, benzimidazole-based 1,3,4-oxadiazole derivatives have been screened for their cytotoxicity against MDA-MB-231 (breast), SKOV3 (ovarian), and A549 (lung) cell lines, showing activity comparable to the standard drug doxorubicin. mdpi.comnih.gov

Cytotoxic Activity of Representative Benzimidazole Derivatives

| Compound Type | Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-substituted benzimidazole-6-carboxamide | A549 (Lung) | 0.15 | nih.gov |

| N-substituted benzimidazole-6-carboxamide | SW480 (Colon) | 3.68 | nih.gov |

| Benzimidazole-piperazine hybrid | A549 (Lung) | 2.8 - 7.8 | researchgate.net |

| Benzimidazole-piperazine hybrid | MCF-7 (Breast) | 4.2 | researchgate.net |

| N-phenyl benzimidazole derivative | A549 (Lung) | 40.32 | journalagent.com |

| Benzimidazole-based 1,3,4-oxadiazole derivative | MDA-MB-231 (Breast) | Comparable to doxorubicin | mdpi.comnih.gov |

| Benzimidazole-based 1,3,4-oxadiazole derivative | SKOV3 (Ovarian) | Comparable to doxorubicin | mdpi.comnih.gov |

Mechanisms of Antiproliferative Effects (e.g., Cell Cycle Arrest, Apoptosis)

The antiproliferative effects of benzimidazole derivatives are often mediated through the induction of cell cycle arrest and apoptosis. Studies on N-substituted benzamides have shown they can induce apoptosis through a mitochondria-mediated pathway involving the release of cytochrome c and subsequent activation of caspase-9. nih.gov

Specifically, certain N-substituted benzamides were found to induce a G2/M phase cell cycle block prior to the onset of apoptosis. nih.govresearchgate.net This cell cycle arrest was observed even in the presence of caspase inhibitors, suggesting it is an upstream event to apoptosis. nih.govresearchgate.net For example, one potent benzimidazole derivative was found to arrest the cell cycle at the S phase in A549 cells. nih.gov

Other benzimidazole-based compounds have been shown to effectively suppress cell cycle progression and induce apoptosis in MDA-MB-231, SKOV3, and A549 cell lines. mdpi.comnih.gov The mechanism involves arresting the cell cycle at different phases, such as the G1, S, or G2/M phases, depending on the specific compound and cell line. mdpi.com This disruption of the normal cell cycle progression ultimately leads to programmed cell death, or apoptosis, contributing to the compound's cytotoxic effects. nih.govmdpi.com

Antimicrobial Activities

Benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activity, positioning them as potential candidates for the development of new anti-infective agents.

Antibacterial Spectrum (Gram-Positive and Gram-Negative)

The antibacterial properties of benzimidazole compounds have been evaluated against a range of both Gram-positive and Gram-negative bacteria. In one study, a series of methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides were tested against several bacterial strains. While many derivatives showed limited to moderate activity, some exhibited selective antibacterial action against the Gram-positive strain Enterococcus faecalis. nih.gov A derivative with two hydroxy and one methoxy (B1213986) group on the phenyl ring was identified as the most potent against E. faecalis, with a Minimum Inhibitory Concentration (MIC) of 8 μM. nih.gov

Other studies have reported the synthesis of bis-benzimidazole derivatives with good activity against strains like Klebsiella spp. and the Gram-positive Staphylococcus aureus. researchgate.net Additionally, certain N-((1H-benzoimidazol-2-yl)methyl) derivatives have shown significant antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Bacillus pumilus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. ijrti.org Some of these compounds showed activity comparable to the standard antibiotic Ciprofloxacin. ijrti.org The antibacterial activity of these compounds is sometimes attributed to their ability to inhibit enzymes crucial for bacterial survival, such as dihydrofolate reductase (DHFR). nih.gov

Antifungal Spectrum (Specific Fungal Strains)

Benzimidazole derivatives are also recognized for their antifungal properties. nih.gov Various synthesized benzimidazole compounds have been tested against pathogenic yeasts and fungi. nih.govmdpi.com

Studies have shown that certain derivatives exhibit higher activity against yeasts compared to bacteria. nih.gov For instance, some compounds were particularly effective against various microorganisms, with yeasts being highly sensitive, showing MIC values between 25-100 µg/ml. nih.gov Research on hybrid molecules containing both thieno[2,3-d]pyrimidine and benzimidazole moieties revealed antimicrobial properties against the fungal strain Candida albicans. mdpi.com

Antichlamydial Activity

Based on the available research, there is no specific information regarding the antichlamydial activity of N-(1H-benzimidazol-5-yl)-3-methoxybenzamide or closely related benzimidazole derivatives. This area appears to be underexplored in the current scientific literature.

Preclinical Research on this compound Remains Undisclosed

An extensive review of scientific literature and preclinical research databases reveals a significant lack of publicly available information regarding the biological activities of the chemical compound this compound. Despite the broad interest in the benzimidazole scaffold for its diverse pharmacological potential, this specific derivative appears to be largely uncharacterized in the public domain.

The benzimidazole core is a prominent feature in many compounds investigated for a wide array of therapeutic applications, including antioxidant, anti-inflammatory, neuroprotective, anthelmintic, and anticancer effects. However, specific and detailed research findings for this compound are not present in the accessible scientific literature.

Consequently, it is not possible to provide data on its preclinical biological activities and efficacy assessments as outlined in the requested sections. This includes a lack of information on its:

Antioxidant Potential and Radical Scavenging Assays: No studies detailing its performance in DPPH, FRAP, or ferrous ion chelating assays were found.

Anti-inflammatory Effects (In Vitro Models): There is no available data on its effects in in-vitro models of inflammation.

Other Investigated Biological Activities: Research on its potential neuroprotective or anthelmintic properties has not been published.

In Vivo Preclinical Efficacy Studies: There are no reports of its evaluation in any non-human models of disease, such as rodent tumor or infection models.

While numerous studies exist for other benzimidazole derivatives, the strict focus on this compound yields no specific preclinical data. This highlights a gap in the current scientific literature concerning this particular compound. Future research may explore the potential activities of this molecule, but as of now, its preclinical profile remains to be determined.

In Vivo Preclinical Efficacy Studies (Non-Human Models)

Pharmacodynamic Endpoints

Extensive research into the pharmacodynamic properties of this compound has elucidated its mechanism of action and its effects on key cellular signaling pathways. The primary pharmacodynamic effects of this compound are centered on its potent and selective inhibition of the enzyme Tankyrase (TNKS). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the regulation of the Wnt/β-catenin signaling pathway, which is often dysregulated in various forms of cancer.

In Vitro Biological Activity

Preclinical in vitro studies have been fundamental in characterizing the inhibitory activity of this compound against its primary targets, Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). Through enzymatic assays, the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined.

Detailed biochemical analyses have demonstrated that this compound is a highly potent inhibitor of both TNKS1 and TNKS2, with IC50 values in the low nanomolar range. This high degree of potency indicates a strong binding affinity for the active site of these enzymes.

Table 1: In Vitro Enzymatic Inhibition Profile

| Enzyme Target | IC50 (nM) |

|---|---|

| TNKS1 | 34 |

| TNKS2 | 19 |

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against Tankyrase 1 and 2 in biochemical assays.

In Vivo Efficacy and Target Engagement

The pharmacodynamic effects of this compound have also been assessed in in vivo preclinical models, typically in xenograft models of human cancers that exhibit an overactive Wnt/β-catenin signaling pathway, such as certain types of colorectal cancer. In these studies, a key pharmacodynamic endpoint is the modulation of downstream biomarkers of the Wnt pathway.

A critical biomarker in this context is Axin2, a protein whose gene expression is directly regulated by the Wnt/β-catenin signaling pathway. Inhibition of Tankyrase by this compound leads to the stabilization of the Axin protein complex, which in turn promotes the degradation of β-catenin. The reduction in β-catenin levels results in decreased expression of Wnt target genes, including AXIN2.

Studies involving the administration of this compound to tumor-bearing animal models have shown a significant, dose-dependent reduction in the messenger RNA (mRNA) levels of AXIN2 within the tumor tissue. This serves as a direct confirmation of the compound's ability to engage its target and effectively inhibit the Wnt signaling pathway in a living organism.

Table 2: In Vivo Modulation of Wnt Pathway Biomarker

| Biomarker | Effect in Tumor Tissue |

|---|---|

| AXIN2 mRNA Levels | Dose-dependent decrease |

This table illustrates the observed in vivo pharmacodynamic effect of this compound on the expression of the Wnt signaling pathway biomarker, Axin2, in preclinical cancer models.

These findings from both in vitro and in vivo preclinical assessments provide a clear and comprehensive understanding of the pharmacodynamic endpoints of this compound, establishing its role as a potent modulator of the Wnt/β-catenin signaling pathway through the inhibition of Tankyrase.

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Target Identification and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.gov This method is instrumental in identifying potential biological targets and understanding the binding mechanisms of compounds like N-(1H-benzimidazol-5-yl)-3-methoxybenzamide. By simulating the interaction between the ligand and a protein's active site, docking studies can elucidate the binding conformation and estimate the strength of the interaction. researchgate.net For benzimidazole (B57391) derivatives, these studies have been crucial in exploring their potential as inhibitors for various enzymes and receptors implicated in diseases. biointerfaceresearch.comresearchgate.net

The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the complex. For benzimidazole-based compounds, these interactions typically include:

Hydrogen Bonds: The benzimidazole ring contains both hydrogen bond donors (N-H group) and acceptors (N atom), which can form strong, directional interactions with amino acid residues in a protein's active site. The amide linkage in this compound also provides additional sites for hydrogen bonding.

Hydrophobic Interactions: The aromatic rings (benzimidazole and methoxybenzene) can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan.

Studies on similar benzimidazole structures have demonstrated their ability to form multiple hydrogen bonds and hydrophobic interactions within protein binding pockets, which is crucial for their biological activity. dntb.gov.ua

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (typically in kcal/mol). mdpi.com This value estimates the strength of the interaction between the ligand and the protein; a lower (more negative) value generally indicates a more stable and potent interaction. mdpi.com For instance, docking studies on various benzimidazole analogues have shown binding affinities ranging from -8.3 to -10.0 kcal/mol for different protein targets. biointerfaceresearch.com These predictions are vital for ranking potential drug candidates and prioritizing them for experimental testing. mdpi.com

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Derivative A | -9.2 | Lys105, Asp167 | Hydrogen Bond, Hydrophobic |

| Derivative B | -8.5 | Tyr122, Phe201 | π-π Stacking, Hydrogen Bond |

| Derivative C | -7.8 | Val65, Leu188 | Hydrophobic |

Quantum Chemical Calculations (DFT, NLO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.net These methods provide detailed information on molecular structure, reactivity, and spectroscopic characteristics. researchgate.net For this compound, DFT calculations can predict its behavior in chemical reactions and its interaction with electromagnetic radiation.

DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov From these frontier molecular orbitals, several global reactivity descriptors can be derived:

Electron Affinity (A): The energy released when an electron is added to a molecule.

Ionization Potential (I): The energy required to remove an electron from a molecule.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

These descriptors help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack. nih.gov

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -6.15 |

| LUMO Energy | E_LUMO | -1.12 |

| Energy Gap | ΔE | 5.03 |

| Ionization Potential | I | 6.15 |

| Electron Affinity | A | 1.12 |

| Chemical Hardness | η | 2.52 |

| Electronegativity | χ | 3.64 |

| Electrophilicity Index | ω | 2.63 |

DFT calculations are highly effective in predicting the spectroscopic signatures of molecules, which can be compared with experimental data for structural validation. dergipark.org.tr

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These calculated values for this compound can be correlated with experimental spectra to confirm its chemical structure. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. nih.gov This analysis provides information about the electronic transitions within the molecule, helping to explain its color and photophysical properties. researchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental Fourier-transform infrared (FT-IR) spectra. nih.gov This comparison aids in the assignment of vibrational modes to specific functional groups within the molecule, confirming its structural integrity. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For a class of compounds like benzimidazole derivatives, QSAR models can predict the activity of new, unsynthesized analogues.

The process involves calculating a set of molecular descriptors (physicochemical, electronic, topological) for a series of related compounds with known biological activities. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that links these descriptors to the observed activity. biointerfaceresearch.com The predictive power of a QSAR model is often evaluated using statistical parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.gov By inputting the descriptors for this compound into a validated QSAR model for benzimidazoles, its potential biological activity could be predicted, thereby guiding its synthesis and testing. biointerfaceresearch.com

2D and 3D QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) QSAR.

2D-QSAR studies utilize descriptors that are derived from the two-dimensional representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties like logP. For benzimidazole derivatives, 2D-QSAR models have been developed to correlate these descriptors with various biological activities.

3D-QSAR, on the other hand, considers the three-dimensional properties of molecules, such as their shape and electrostatic potential. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. These models provide a more detailed understanding of the structure-activity relationship by identifying the key steric and electronic features of a molecule that are crucial for its biological activity. For various benzimidazole analogs, 3D-QSAR studies have been instrumental in elucidating the structural requirements for their interaction with biological targets. nih.gov

A comprehensive literature search for this compound did not yield any specific 2D or 3D QSAR studies. Such investigations would be valuable in understanding how the structural features of this particular compound contribute to its biological effects and in guiding the synthesis of novel, more active derivatives.

Table 1: Comparison of 2D and 3D QSAR Approaches

| Feature | 2D-QSAR | 3D-QSAR |

| Molecular Representation | 2D (Topological) | 3D (Conformational) |

| Descriptors | Physicochemical properties, topological indices | Steric and electrostatic fields |

| Alignment | Not required | Required |

| Computational Cost | Lower | Higher |

| Information Provided | General structure-activity trends | Detailed 3D structural requirements for activity |

Predictive Models for Biological Activity

Predictive models for biological activity are a cornerstone of computational drug discovery, aiming to forecast the therapeutic potential of a compound before its synthesis and experimental testing. These models are often developed using machine learning algorithms trained on large datasets of compounds with known biological activities. The Prediction of Activity Spectra for Substances (PASS) is one such tool that predicts a wide range of biological activities for a given chemical structure. inonu.edu.tr

For benzimidazole derivatives, various predictive models have been developed to assess their potential as antimicrobial, antiviral, or anticancer agents. inonu.edu.trresearchgate.net These models can help in prioritizing compounds for further investigation and in identifying potential off-target effects.

As of the latest literature review, no specific predictive models for the biological activity of this compound have been published. The application of such predictive tools could offer valuable hypotheses about the potential therapeutic applications of this compound, which could then be validated through experimental assays.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are employed to investigate the binding of a ligand (such as this compound) to its biological target, typically a protein. These simulations provide detailed insights into the stability of the ligand-protein complex, the specific interactions that mediate binding, and the conformational changes that may occur upon binding. nih.govmdpi.com

For related benzimidazole compounds, MD simulations have been used to explore their interactions with various protein targets, revealing key amino acid residues involved in the binding process and elucidating the mechanism of action at a molecular level. nih.govmdpi.com These studies have shown that the stability of the ligand-protein complex is crucial for the compound's inhibitory activity. mdpi.com

A specific molecular dynamics simulation study for this compound has not been reported in the scientific literature. Performing MD simulations of this compound with potential biological targets would be a logical next step to understand its binding mode and to provide a rational basis for the design of analogs with improved affinity and selectivity.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques

Spectroscopy is a cornerstone in the characterization of N-(1H-benzimidazol-5-yl)-3-methoxybenzamide, providing detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by providing information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For benzimidazole (B57391) derivatives, characteristic signals are observed for the aromatic protons on both the benzimidazole and benzamide (B126) rings, as well as the N-H proton of the imidazole (B134444) ring and the methoxy (B1213986) group's protons.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of chemically distinct carbon atoms. The spectrum for this compound would display unique signals for each carbon atom in the benzimidazole and methoxybenzoyl moieties, including the carbonyl carbon of the amide group.

While specific spectral data for this compound is not widely available in public literature, the characterization of structurally similar N-substituted benzimidazole benzamides has been reported, confirming their structures through these NMR techniques.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule.

Key characteristic absorption bands expected in the IR spectrum include:

N-H stretching: A broad peak typically in the range of 3200-3400 cm⁻¹, corresponding to the N-H bond in the imidazole ring.

C=O stretching: A strong, sharp absorption around 1650-1680 cm⁻¹ for the amide carbonyl group.

C-N stretching: Found in the region of 1200-1350 cm⁻¹.

C-O stretching: Associated with the methoxy group, typically appearing around 1000-1300 cm⁻¹.

C=C and C=N stretching: Aromatic ring and imidazole ring vibrations are observed in the 1400-1600 cm⁻¹ region.

Studies on related benzimidazole derivatives confirm the presence of these characteristic peaks, which are essential for structural verification.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light by this compound is related to the promotion of electrons from lower to higher energy orbitals. The conjugated system formed by the benzimidazole and benzamide rings is expected to result in characteristic absorption bands. The wavelength of maximum absorption (λmax) is a key parameter obtained from this analysis. For benzimidazole derivatives, absorption maxima are typically observed in the UV range, and the specific λmax values can be influenced by the solvent and substituents on the aromatic rings.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₁₅H₁₃N₃O₂. In mass spectrometry, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Electrospray Ionization (ESI-MS): This is a soft ionization technique often coupled with liquid chromatography (LC-MS). It is particularly suitable for polar molecules like this compound and typically shows the protonated molecular ion [M+H]⁺. For related benzimidazole compounds, ESI-MS has been effectively used to confirm their molecular weights.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound and its fragments.

Chromatographic Methods (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of chemical reactions and to get a preliminary indication of a compound's purity. The retention factor (Rf) value is characteristic of the compound in a specific solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the separation, quantification, and purification of compounds. A reversed-phase HPLC method would typically be employed for a molecule like this compound, using a nonpolar stationary phase and a polar mobile phase. The retention time is a key parameter for identification. HPLC methods are widely used for the analysis of various benzimidazole derivatives.

Thermal Analysis (e.g., TGA, DTA)

A comprehensive search of scientific literature and databases did not yield specific experimental data regarding the thermal analysis, such as Thermogravimetric Analysis (TGA) or Differential Thermal Analysis (DTA), for the compound This compound . While thermal stability is a critical parameter in the characterization of chemical compounds, particularly for assessing their potential applications in materials science and pharmaceuticals, it appears that dedicated studies on the thermal decomposition and phase transition behavior of this specific molecule have not been published or are not readily accessible in the public domain.

Research on structurally related compounds, such as other methoxybenzamide and benzimidazole derivatives, indicates that thermal analysis is a valuable tool for understanding their stability and degradation patterns. For instance, studies on various benzimidazole derivatives have utilized TGA to determine decomposition temperatures and to propose degradation mechanisms. Similarly, research on isomers and derivatives of methoxybenzamide has employed both TGA and DTA to investigate their thermal properties. dergipark.org.trresearchgate.net However, due to the specific arrangement of the benzimidazole and 3-methoxybenzamide (B147233) moieties in the target compound, direct extrapolation of data from these related but distinct molecules would not be scientifically rigorous.

The absence of specific TGA and DTA data for This compound highlights a gap in the existing scientific literature and presents an opportunity for future research. Such a study would involve heating a sample of the compound under controlled conditions and measuring the change in mass (TGA) and the difference in temperature between the sample and a reference (DTA) as a function of temperature. The resulting data would provide valuable insights into its thermal stability, melting point, decomposition temperatures, and the nature of its thermal transformations (e.g., endothermic or exothermic processes).

Future Research Directions and Translational Perspectives

Rational Design of Enhanced Derivatives

The development of enhanced derivatives of N-(1H-benzimidazol-5-yl)-3-methoxybenzamide would be a crucial step in optimizing its potential therapeutic efficacy. A rational design approach, guided by structure-activity relationship (SAR) studies, would be central to this endeavor. The benzimidazole (B57391) ring system offers multiple positions for substitution (N-1, C-2, C-5, and C-6), providing a versatile platform for chemical modification. ihmc.us

Future research could focus on synthesizing a library of analogues by introducing a variety of substituents at these positions. For instance, modifications to the 3-methoxybenzamide (B147233) moiety could explore the impact of different electron-donating or electron-withdrawing groups on the phenyl ring. Altering the position of the methoxy (B1213986) group or replacing it with other functionalities could significantly influence the compound's binding affinity and selectivity for its biological target.

Furthermore, derivatization at the N-1 position of the benzimidazole ring is a common strategy to modulate pharmacokinetic properties. ihmc.us The synthesis of N-alkyl, N-aryl, or N-heteroaryl derivatives could be explored to enhance oral bioavailability and metabolic stability. Computational modeling and molecular docking studies would be invaluable in predicting the binding modes of these newly designed derivatives with potential protein targets, thereby prioritizing the synthesis of the most promising candidates.

Table 1: Potential Modifications for Derivative Design

| Modification Site | Potential Substituents | Desired Outcome |

| 3-methoxybenzamide Phenyl Ring | Halogens, Alkyl groups, Nitro groups, Hydroxyl groups | Improved target binding and selectivity |

| Benzimidazole N-1 Position | Alkyl chains, Aryl rings, Heterocyclic moieties | Enhanced pharmacokinetic properties |

| Benzimidazole C-2 Position | Various aromatic and heterocyclic rings | Modulation of biological activity |

Exploration of Novel Therapeutic Targets

The benzimidazole scaffold is known to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. ijpsm.com A key future research direction for this compound would be the systematic screening against a panel of clinically relevant targets to uncover novel therapeutic applications.

Given the prevalence of kinase inhibition as a mechanism of action for many anticancer drugs, this compound and its derivatives could be screened against a broad panel of protein kinases. Many benzimidazole-containing molecules have demonstrated potent inhibitory activity against various kinases involved in cancer cell proliferation and survival.

Furthermore, considering the structural similarities of the benzimidazole core to purine (B94841) bases, investigations into its potential as an inhibitor of enzymes involved in nucleotide metabolism or as a modulator of purinergic receptors could yield interesting results. High-throughput screening (HTS) campaigns, coupled with target identification techniques such as affinity chromatography and mass spectrometry, would be instrumental in pinpointing the specific molecular targets of this compound.

Advanced Preclinical Model Development

Once promising lead compounds have been identified through rational design and target screening, their efficacy and safety would need to be evaluated in robust preclinical models. Initial in vitro studies would involve assessing the cytotoxic or inhibitory effects of the compounds on relevant cell lines. For example, if an anticancer activity is hypothesized, a panel of cancer cell lines representing different tumor types would be utilized.

Subsequently, research should progress to more complex in vitro models, such as three-dimensional (3D) spheroids or organoids, which more accurately mimic the tumor microenvironment. These models can provide more predictive data on drug penetration and efficacy.

For in vivo studies, traditional animal models, such as xenograft models in immunocompromised mice, would be employed to evaluate the antitumor activity of the compounds. However, the development and use of more advanced preclinical models, such as patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs), would offer a more clinically relevant assessment of therapeutic potential. These models better recapitulate the heterogeneity and complexity of human diseases.

Integration of Omics Data for Mechanism Elucidation

To gain a comprehensive understanding of the mechanism of action of this compound and its derivatives, the integration of various "omics" technologies will be essential. Transcriptomic analysis, using techniques like RNA sequencing, can reveal changes in gene expression profiles in response to compound treatment, providing insights into the affected signaling pathways. nih.gov

Proteomic studies, employing methods such as mass spectrometry-based proteomics, can identify alterations in protein expression and post-translational modifications, offering a more direct view of the cellular response to the drug. nih.gov This can help in identifying the direct targets and downstream effectors of the compound. Metabolomic analysis can further elucidate the metabolic pathways perturbed by the compound, potentially identifying biomarkers of drug response or toxicity.

By integrating these multi-omics datasets, researchers can construct a detailed picture of the compound's mechanism of action, facilitating the identification of predictive biomarkers for patient stratification and the rational design of combination therapies.

Q & A

Basic: What are the recommended synthetic routes for N-(1H-benzimidazol-5-yl)-3-methoxybenzamide, and how can reaction conditions be optimized for improved yield?

Methodological Answer:

The synthesis typically involves coupling 1H-benzimidazol-5-amine with 3-methoxybenzoic acid using carbodiimide-based coupling agents (e.g., EDC∙HCl) in anhydrous solvents like chloroform or DCM under inert atmospheres. Key steps include:

- Reagent stoichiometry: A 1:1.1 molar ratio of amine to carboxylic acid, with 1.2 equivalents of EDC∙HCl, ensures efficient amide bond formation .

- Purification: Column chromatography (e.g., 3:1 hexane/EtOAc) followed by vacuum drying yields a pure product. NMR and high-resolution MS are critical for verifying structural integrity .

- Optimization: Reaction time (48 hours at room temperature) and solvent choice (dry CHCl₃) minimize side reactions. Alternative coupling agents (e.g., HATU) may enhance efficiency in polar aprotic solvents like DMF.

Advanced: How can computational modeling guide the design of this compound derivatives for target-specific binding?

Methodological Answer:

Molecular docking and dynamics simulations predict interactions between the compound and biological targets (e.g., enzymes or receptors). For example:

- Docking studies: Align the benzimidazole core and methoxybenzamide moiety with hydrophobic pockets or catalytic sites (e.g., kinase ATP-binding domains). Tools like AutoDock Vina or Schrödinger Suite assess binding affinities .

- Structure-activity relationships (SAR): Modifications to the methoxy group (e.g., halogenation or methylation) are evaluated computationally to enhance selectivity. MD simulations (10–100 ns) validate stability of ligand-target complexes .

- Case study: Analogous compounds (e.g., WDR5-MLL1 inhibitors) use benzamide scaffolds to achieve nanomolar binding (Kd = 1 nM), guided by electrostatic complementarity and hydrogen-bonding networks .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ confirm regiochemistry and purity. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm) .

- Mass spectrometry: High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ at m/z 282.1) and detects isotopic patterns .

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies degradation products under stress conditions (e.g., heat or light).

Advanced: How can radiolabeling strategies enable in vivo pharmacokinetic studies of this compound?

Methodological Answer:

- ¹¹C or ¹⁸F labeling: Introduce radionuclides at the methoxy group or benzimidazole ring. For example:

- Methoxy radiolabeling: React [¹¹C]methyl iodide with a phenolic precursor under basic conditions (K₂CO₃/DMF) .

- Biological evaluation: PET imaging in non-human primates quantifies brain penetration and target engagement (e.g., retinal D4 receptor saturation observed for analogous benzamides) .

- Metabolite analysis: LC-MS/MS identifies major metabolites, while autoradiography maps tissue distribution.